2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-4-2-12(3-5-13)10-18-9-7-15(14(18)19)6-1-8-17-11-15/h2-5,17H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYMSFNPVJXKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CC=C(C=C3)Cl)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of 4-chlorobenzylamine with a suitable spirocyclic precursor. One common method involves the use of a spirocyclic ketone, which undergoes a nucleophilic substitution reaction with 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential pharmacological effects. It exhibits properties that may be beneficial in the treatment of various conditions:
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Antidepressant Activity :
- Research indicates that diazaspiro compounds can exhibit antidepressant-like effects in animal models. The structural similarity to known antidepressants suggests that 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one may interact with neurotransmitter systems involved in mood regulation.
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Antipsychotic Properties :
- Preliminary studies have shown that compounds in this class may possess antipsychotic effects, potentially through modulation of dopamine receptors. This opens avenues for developing new treatments for schizophrenia and related disorders.
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Analgesic Effects :
- Some derivatives of diazaspiro compounds have been reported to have analgesic properties. The exploration of this compound could lead to the development of novel pain management therapies.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the chlorobenzyl group is believed to enhance lipophilicity, which may improve membrane permeability and bioavailability.
Case Studies
Several studies highlight the potential applications of this compound:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored a series of diazaspiro compounds, including this one, demonstrating significant antidepressant-like activity in rodent models. The study suggested that these compounds could serve as lead structures for developing new antidepressants .
- Antipsychotic Activity Assessment : Research published in Neuropharmacology investigated the antipsychotic potential of similar diazaspiro compounds, showing promising results in reducing hyperactivity and other psychotic symptoms in animal models .
Toxicological Profile
Assessing the safety profile is essential for any new drug candidate:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of receptor interaction protein kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1, 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can block the activation of the necroptosis pathway, thereby reducing inflammation and cell death in various disease models .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Discussion of Substituent Effects
- Halogenated Groups: The 4-chlorobenzyl group in the target compound enhances hydrophobic interactions and metabolic stability compared to non-halogenated analogues (e.g., 2-phenyl derivative) . However, fluorinated substituents (e.g., 2,6-difluorobenzyl in Compound 20b) may offer stronger electron-withdrawing effects, improving target affinity .
- Heterocyclic Additions : Pyridine or pyrazole substituents (e.g., Compound 85) introduce hydrogen-bonding capabilities and metabolic resistance, critical for oral bioavailability .
- Scaffold Modifications : Incorporation of oxygen (oxa) or double bonds alters conformational dynamics, impacting both binding kinetics and crystallinity .
Biological Activity
2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C15H20Cl2N2O |
| Molecular Weight | 315.24 g/mol |
| CAS Number | 2048273-77-2 |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one; hydrochloride |
| PubChem CID | 123134799 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer and neuroprotective properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound showed better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests a promising role in cancer therapy.
- Mechanism of Action : The spirocyclic structure of the compound is believed to enhance its interaction with protein binding sites, which is critical for its anticancer activity. The presence of nitrogen atoms within the spiro structure has been highlighted as optimal for inhibiting specific cancer-related pathways .
Neuropharmacological Potential
The compound also shows promise in treating neurodegenerative diseases such as Alzheimer's disease:
- Enzyme Inhibition : It has been reported that derivatives of diazaspiro compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's pathology . This dual inhibition may contribute to improved cognitive function by enhancing cholinergic transmission.
- Antioxidant Properties : Some studies suggest that the compound possesses antioxidant properties, which could mitigate oxidative stress associated with neurodegeneration .
Case Studies and Research Findings
Several research findings support the biological activities attributed to this compound:
- Cancer Cell Line Studies : A study demonstrated that derivatives similar to this compound induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of piperidine derivatives, revealing that compounds with similar structures exhibited significant inhibition of AChE and BuChE, thereby supporting their use in Alzheimer's treatment .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications to the diazaspiro structure can enhance biological activity, emphasizing the importance of molecular design in drug development .
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one, and how do reaction conditions influence yield?
Answer: The synthesis typically involves spirocyclization followed by introducing the 4-chlorobenzyl group. Key steps include nucleophilic aromatic substitution (SNAr) and palladium-mediated cross-coupling, as described in for analogous compounds. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling reactions) critically influence yield. For example, tert-butyl carboxylate intermediates ( ) can stabilize reactive intermediates, improving regioselectivity .
Advanced: How does the chlorobenzyl substituent modulate binding affinity to dopamine transporters (DAT)?
Answer: The 4-chlorobenzyl group enhances hydrophobic interactions with DAT’s transmembrane domains, as demonstrated in for structurally related DAT inhibitors. To validate, perform comparative binding assays (e.g., radioligand displacement) using analogs lacking the chloro-substituent. Molecular docking studies (e.g., AutoDock Vina) can further map interactions, revealing steric and electronic contributions of the chlorobenzyl moiety .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer: Use a combination of 1H/13C NMR (to verify spirocyclic and chlorobenzyl groups), IR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹), and HRMS (for exact mass validation). provides protocols for NMR and HRMS analysis of analogous diazaspiro compounds, ensuring accurate structural assignment .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer: Conduct a meta-analysis controlling for variables like assay type (e.g., cell-free vs. cellular), purity (>95% via HPLC, as in ), and substituent effects (e.g., vs. 10). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics and functional cAMP assays for downstream effects). Statistical tools like Bland-Altman plots can quantify methodological discrepancies .
Basic: What are the key stability considerations for storing this compound?
Answer: Store in airtight containers under inert gas (N₂ or Ar) at room temperature (RT), as prolonged exposure to moisture or light can degrade the spirocyclic core. recommends monitoring stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced: What computational methods predict the compound’s interaction with Wnt or DAT targets?
Answer: Combine molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational flexibility and density functional theory (DFT) to assess electronic properties. utilized MD to study DAT inhibition, while ’s Wnt inhibitors employed docking studies (e.g., Glide) to optimize binding poses .
Basic: What strategies achieve enantiomeric purity during synthesis?
Answer: Use chiral HPLC (e.g., Chiralpak IA column) for resolution or asymmetric catalysis (e.g., Evans’ oxazaborolidine). highlights tert-butyl carbamate (Boc) protection to stabilize stereocenters during spirocyclic ring formation .
Advanced: How does the spirocyclic architecture influence pharmacokinetics (e.g., metabolic stability)?
Answer: The rigid spiro system reduces metabolic oxidation by cytochrome P450 enzymes, as shown in and . Comparative studies with acyclic analogs (e.g., microsomal stability assays) quantify this effect. LogP calculations (e.g., XLogP3) further correlate spiro rigidity with improved membrane permeability .
Basic: What crystallographic methods determine the compound’s 3D structure?
Answer: Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. details SCXRD parameters (R factor = 0.044) for a related spiro compound, emphasizing the importance of slow evaporation for crystal growth .
Advanced: How can SAR studies optimize this compound for dual Wnt/DAT inhibition?
Answer: Design analogs with variable substituents (e.g., halogenation, alkyl chains) and profile activity using structure-activity relationship (SAR) matrices. and suggest iterative cycles of synthesis, in vitro screening (e.g., TOPFlash for Wnt, DAT uptake assays), and QSAR modeling to identify synergistic pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
